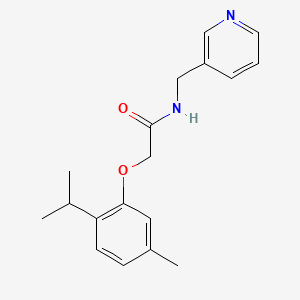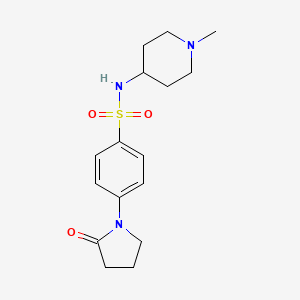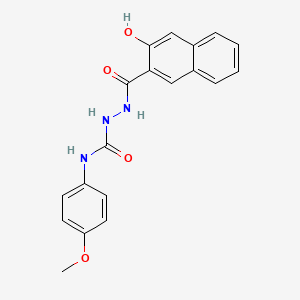
2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide, also known as DM-TB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DM-TB is a triazole-based compound that has been synthesized using various methods.
Scientific Research Applications
2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide has been shown to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties, making it a promising candidate for the development of new drugs. 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide has also been used as a building block for the synthesis of various materials, including polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide is not fully understood. However, studies have shown that 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide has several advantages for lab experiments, including its stability and ease of synthesis. However, 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide also has some limitations, including its low solubility in water and the need for careful handling due to its potential toxicity.
Future Directions
There are several future directions for the study of 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide. One potential application is the development of new drugs for the treatment of various diseases, including cancer and inflammation. 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide can also be used as a building block for the synthesis of new materials with potential applications in various fields. Further studies are needed to fully understand the mechanism of action of 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide and its potential applications.
Synthesis Methods
2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide can be synthesized using several methods, including the reaction of 2,6-dimethoxybenzoic acid with triazole and benzoyl chloride. Another method involves the reaction of 2,6-dimethoxybenzoic acid with triazole and thionyl chloride. The synthesis of 2,6-dimethoxy-N-1H-1,2,4-triazol-3-ylbenzamide is a multistep process that requires careful handling of the reagents and reaction conditions to obtain a pure and high yield product.
properties
IUPAC Name |
2,6-dimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-7-4-3-5-8(18-2)9(7)10(16)14-11-12-6-13-15-11/h3-6H,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVRYPIUKOXBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)


![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)

![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)
![N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)

![4-{2-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol trifluoroacetate (salt)](/img/structure/B5115382.png)

![2-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5115387.png)
![N-({[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B5115401.png)
